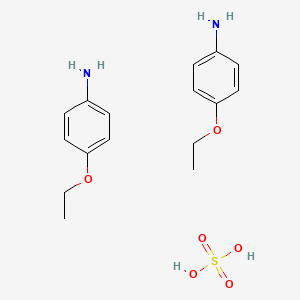
4-Ethoxyaniline hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxyaniline hemisulfate: is an organic compound with the molecular formula C8H11NO . It is an aromatic amine where the hydrogen atom at the para position of aniline is replaced by an ethoxy group. .
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethoxyaniline can be synthesized through several methods, including:
Nucleophilic Substitution: This involves the reaction of aniline with ethyl bromide in the presence of a base such as sodium hydroxide.
Reduction of Nitroarenes: Nitrobenzene can be nitrated to form 4-nitroaniline, which is then reduced to 4-ethoxyaniline using reducing agents like iron and hydrochloric acid.
Industrial Production Methods: In industrial settings, 4-ethoxyaniline is typically produced through the reduction of 4-nitroanisole using hydrogen in the presence of a palladium catalyst. This method is preferred due to its efficiency and high yield .
化学反应分析
Types of Reactions: 4-Ethoxyaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidases.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under mild conditions.
Major Products:
科学研究应用
4-Ethoxyaniline has several applications in scientific research:
作用机制
The mechanism of action of 4-ethoxyaniline involves its ability to undergo oxidation and substitution reactions. In biological systems, it can be metabolized by peroxidases to form reactive intermediates that can interact with cellular components . These interactions can lead to various biological effects, including the inhibition of enzyme activity and the induction of oxidative stress .
相似化合物的比较
4-Methoxyaniline: Similar to 4-ethoxyaniline but with a methoxy group instead of an ethoxy group.
4-Aminophenol: Contains a hydroxyl group instead of an ethoxy group.
4-Nitroaniline: Contains a nitro group instead of an ethoxy group.
Comparison:
4-Ethoxyaniline vs. 4-Methoxyaniline: 4-Ethoxyaniline has a longer alkyl chain, which can affect its solubility and reactivity.
4-Ethoxyaniline vs. 4-Aminophenol: The presence of the ethoxy group in 4-ethoxyaniline makes it less polar compared to 4-aminophenol.
4-Ethoxyaniline vs. 4-Nitroaniline: 4-Ethoxyaniline is less electron-withdrawing compared to 4-nitroaniline, making it more reactive towards electrophilic substitution.
生物活性
4-Ethoxyaniline hemisulfate, also known as p-ethoxyaniline or p-phenetidine, is a compound of interest due to its various biological activities and implications in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.
4-Ethoxyaniline is an aromatic amine that can undergo various metabolic transformations. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can interact with cellular macromolecules, potentially leading to toxicity or therapeutic effects.
Metabolic Pathways
The primary metabolic pathway involves oxidative de-ethylation, which converts 4-ethoxyaniline into p-aminophenol, a compound known for its analgesic properties. This transformation is predominantly mediated by the CYP1A2 enzyme, which plays a crucial role in the metabolism of many xenobiotics .
Antioxidant Activity
Research indicates that 4-ethoxyaniline exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems. Studies have shown that compounds with similar structures can scavenge free radicals and enhance the activity of endogenous antioxidants .
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that 4-ethoxyaniline can inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant cytotoxicity against HeLa and A549 cells with IC50 values ranging from 30 to 160 nM. The mechanism involves the induction of apoptosis through mitochondrial depolarization and activation of caspases .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HeLa | 30 | Apoptosis via mitochondrial pathway |
| A549 | 160 | Inhibition of tubulin polymerization |
Toxicological Profile
While 4-ethoxyaniline has potential therapeutic benefits, it also poses risks. Studies on inhalation toxicity have shown that exposure to high concentrations can lead to hematopoietic changes and splenic hemosiderosis in animal models . Chronic exposure has been linked to renal toxicity and potential carcinogenic effects due to the formation of reactive metabolites .
Case Study 1: Renal Toxicity
A significant case study highlighted the nephrotoxic effects of phenacetin (a prodrug metabolized to p-ethoxyaniline) in chronic users, leading to analgesic nephropathy. This condition is characterized by interstitial nephritis and fibrosis due to prolonged exposure to the compound .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of 4-ethoxyaniline derivatives. The research demonstrated that specific modifications to the ethoxy group could enhance antiproliferative activity against cancer cell lines while reducing cytotoxicity towards normal cells .
属性
IUPAC Name |
4-ethoxyaniline;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11NO.H2O4S/c2*1-2-10-8-5-3-7(9)4-6-8;1-5(2,3)4/h2*3-6H,2,9H2,1H3;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFIIPMQLACSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N.CCOC1=CC=C(C=C1)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













